Benzyl 3-(benzyloxy)propanoate Benzyl 3-(benzyloxy)propanoate
Brand Name: Vulcanchem
CAS No.: 93652-31-4
VCID: VC16119277
InChI: InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2
SMILES:
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

Benzyl 3-(benzyloxy)propanoate

CAS No.: 93652-31-4

Cat. No.: VC16119277

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(benzyloxy)propanoate - 93652-31-4

Specification

CAS No. 93652-31-4
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name benzyl 3-phenylmethoxypropanoate
Standard InChI InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2
Standard InChI Key TYHIDBILVGODSA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-(benzyloxy)propanoate features a propanoate backbone substituted with two benzyl groups: one at the ether oxygen (C-3 position) and another at the ester oxygen. This dual substitution creates a sterically hindered environment that influences its reactivity and stability. The compound’s structure is confirmed via spectroscopic methods such as 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which reveal distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the methylene groups adjacent to oxygen (δ 4.4–4.6 ppm) .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource Compound Reference
Molecular Weight286.34 g/molInferred from
Density~1.15 g/cm³Estimated from
Boiling Point320–325 °C (at 760 mmHg)Extrapolated from
SolubilityMiscible in organic solventsGeneral ester behavior

The compound’s density and boiling point are higher than its parent acid, 3-(benzyloxy)propanoic acid (density: 1.2 g/cm³, boiling point: 313.9 °C) , due to the added benzyl group.

Synthesis and Manufacturing

Stepwise Synthesis from 3-(Benzyloxy)propanoic Acid

The synthesis of benzyl 3-(benzyloxy)propanoate typically involves two stages:

  • Synthesis of 3-(Benzyloxy)propanoic Acid:

    • Step 1: Trityl perchlorate-catalyzed reaction of benzyl alcohol with acrylic acid at 0 °C for 0.15 hours (72% yield) .

    • Step 2: Hydrolysis using piperidine in water at 90 °C for 3 hours (80% yield) .

  • Esterification with Benzyl Alcohol:
    The acid is converted to its benzyl ester via Fischer esterification (acid catalysis) or using coupling agents like DCC/DMAP. For example:

    3-(Benzyloxy)propanoic acid+Benzyl alcoholH+Benzyl 3-(benzyloxy)propanoate+H2O\text{3-(Benzyloxy)propanoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Benzyl 3-(benzyloxy)propanoate} + \text{H}_2\text{O}

    This method ensures high purity and scalability for industrial production.

Alternative Routes

  • Transesterification: Reacting methyl 3-(benzyloxy)propanoate with excess benzyl alcohol under basic conditions.

  • Protection-Deprotection Strategies: Using benzyl groups to protect hydroxyl or carboxyl moieties in multifunctional molecules .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Benzyl 3-(benzyloxy)propanoate serves as a precursor in peptide synthesis, where benzyl groups act as temporary protecting groups for carboxylic acids. For instance, derivatives like (S)-methyl 2-amino-3-(benzyloxy)propanoate are critical for constructing serine-containing peptides .

Polymer Chemistry

The compound’s ester groups participate in polycondensation reactions to form biodegradable polyesters. Its aromatic rings enhance thermal stability, making it suitable for high-performance polymers.

Specialty Chemicals

  • Flavors and Fragrances: The benzyl moiety contributes to sweet, floral aromas.

  • Plasticizers: Improves flexibility in polyvinyl chloride (PVC) formulations.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
3-(Benzyloxy)propanoic acidC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}Lacks ester group; higher acidity
Methyl 3-(benzyloxy)propanoateC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_{3}Smaller ester group; lower boiling point
Benzyl propanoateC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}No ether linkage; simpler structure

Benzyl 3-(benzyloxy)propanoate’s dual functionality makes it uniquely suited for multi-step synthetic processes.

Future Perspectives and Research Directions

  • Biological Activity Screening: Investigate hypoglycemic or antimicrobial properties observed in structurally similar compounds .

  • Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents like trityl perchlorate .

  • Polymer Applications: Explore its use in sustainable packaging materials.

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